molecular formula C10H20O4Si B084626 3-Methacryloxypropylmethyldimethoxysilane CAS No. 14513-34-9

3-Methacryloxypropylmethyldimethoxysilane

Cat. No. B084626
Key on ui cas rn: 14513-34-9
M. Wt: 232.35 g/mol
InChI Key: LZMNXXQIQIHFGC-UHFFFAOYSA-N
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Patent
US07473731B2

Procedure details

Next, the 51.99 mg of silk fibroin fiber having a vinyl group (hereinafter referred to as a vinyl introduction SF), 10 ml of anhydrous toluene, 132.19 mg of azobisisobutyronitrile as an initiator, and 1.0 g of methacryloxypropylmethyldimethoxysilane (Product No KBM-503 produced by Shin-Etsu Chemical Co.Ltd: hereinafter referred to as KBM) were contained in a polymer glass tube, and then were subjected to several sets of deairing/nitrogen gas filling. Then, the materials were sealed to react with each other at 60° C. for a predetermined period. The resultant is a silk fibroin fiber (hereinafter referred to as KBM-g-SF) in which a high molecular chain containing an alkoxysilyl group in its end is bonded to a polymer-based material through graft polymerization. Table 1 shows the introduction ratio (%) of alkoxysilyl group in this case at each given reaction time. Note that, the introduction ratio was found according to the following Formula (1), in which ag expresses the weight of the vinyl introduced SF and bg expresses the weight of the KBM-g-SF. Introduction ratio (%)=((b−a)/a)×100  (1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.19 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=N[C:3](C)(C)C#N.[CH3:13][C:14]([C:16]([O:18][CH2:19][CH2:20][CH2:21][Si:22](OC)([O:25][CH3:26])[O:23][CH3:24])=[O:17])=[CH2:15]>C1(C)C=CC=CC=1>[C:16]([O:18][CH2:19][CH2:20][CH2:21][Si:22]([CH3:3])([O:25][CH3:26])[O:23][CH3:24])(=[O:17])[C:14]([CH3:13])=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
132.19 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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